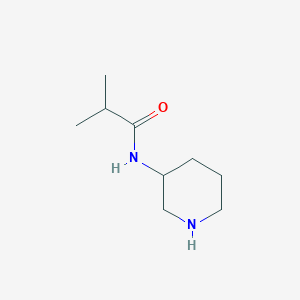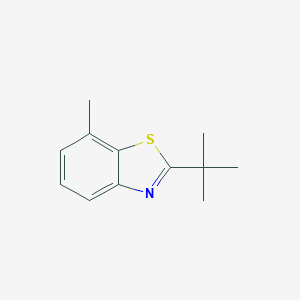![molecular formula C8H10N2O B060429 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile CAS No. 178206-94-5](/img/structure/B60429.png)
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADPA and has a unique structure that makes it an interesting subject for research. In
科学研究应用
ADPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ADPA has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, ADPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, ADPA has been used as a precursor for the synthesis of various compounds with interesting biological and chemical properties.
作用机制
The mechanism of action of ADPA is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters such as acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of these enzymes by ADPA leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.
生化和生理效应
ADPA has been shown to have various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. The inhibition of cholinesterase enzymes by ADPA can improve cognitive function and memory and has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The anti-inflammatory and antioxidant properties of ADPA can also be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
ADPA has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, there are also some limitations associated with its use in lab experiments, such as its potential toxicity and limited solubility in water. These limitations can be overcome by using appropriate safety measures and selecting appropriate solvents for experiments.
未来方向
There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. ADPA can also be used as a building block for the synthesis of novel materials and polymers with unique properties, which can have potential applications in various fields such as electronics and biomedicine.
Conclusion:
In conclusion, 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The synthesis of ADPA is a straightforward process, and it has several advantages as a research compound, including its ease of synthesis, high purity, and stability. ADPA has various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action.
合成方法
The synthesis of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile involves the reaction of 2,5-dihydropyrrole-1-carboxaldehyde with acetic anhydride and sodium cyanide. The reaction is carried out in the presence of a catalyst such as triethylamine and yields ADPA in good yield and purity. The synthesis of ADPA is a straightforward process and can be easily scaled up for large-scale production.
属性
CAS 编号 |
178206-94-5 |
|---|---|
产品名称 |
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-2-3-8(10)4-5-9/h2-3,8H,4,6H2,1H3/t8-/m0/s1 |
InChI 键 |
ROXOJDXFHQRALK-QMMMGPOBSA-N |
手性 SMILES |
CC(=O)N1CC=C[C@H]1CC#N |
SMILES |
CC(=O)N1CC=CC1CC#N |
规范 SMILES |
CC(=O)N1CC=CC1CC#N |
同义词 |
1H-Pyrrole-2-acetonitrile, 1-acetyl-2,5-dihydro-, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
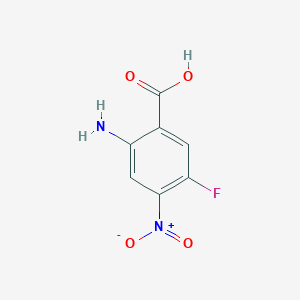
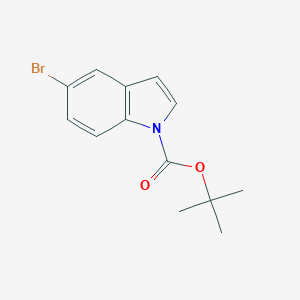
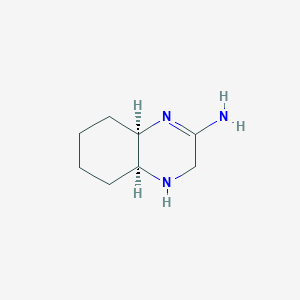
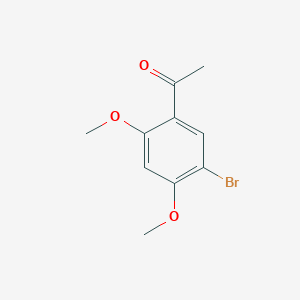
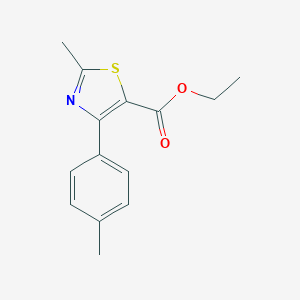
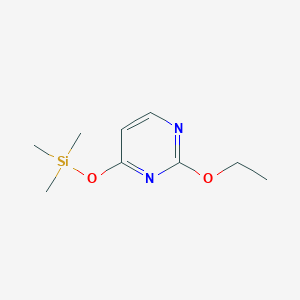
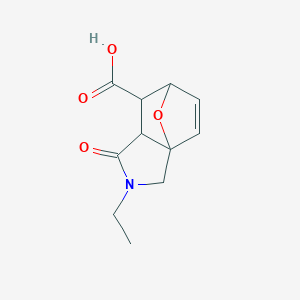
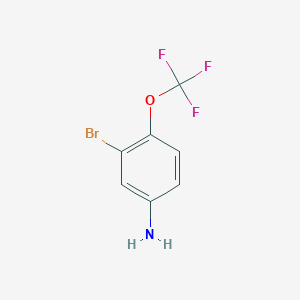
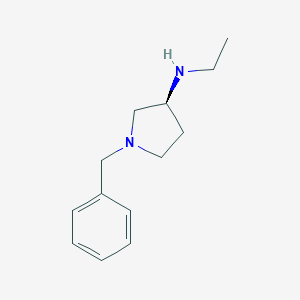
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
